Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate
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Overview
Description
Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of an acid-catalyzed one-pot conversion of N-arylimines and electron-rich dienophiles, which is classified as an aza-Diels–Alder or imino Diels-Alder reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroquinoline ring to a quinoline ring.
Reduction: Reduction reactions can modify the functional groups attached to the tetrahydroquinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroquinolines .
Scientific Research Applications
Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
- 8-Methyl-1,2,3,4-tetrahydroquinoline
- Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
- 8-Methyl-2-tetralone
- 8-Methylchroman-4-amine
Comparison: Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 8-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-8-4-3-5-9-10(12(14)15-2)6-7-13-11(8)9/h3-5,10,13H,6-7H2,1-2H3 |
InChI Key |
CHMTWXIIHUJZAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CCN2)C(=O)OC |
Origin of Product |
United States |
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